N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
This compound belongs to a class of thiazole derivatives characterized by a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetamide core. The structure includes a 5-chloro-2,4-dimethoxyphenyl substituent, which confers unique electronic and steric properties. Such derivatives are synthesized via Hantzsch cyclization or related methods, often involving thioureas and α-chloroacetamides .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-19-8-4-9(20-2)7(3-6(8)14)15-11(17)5-10-12(18)16-13(21)22-10/h3-4,10H,5H2,1-2H3,(H,15,17)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVHMYWTGVOKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its versatile biological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups:
- Chloro group
- Methoxy groups
- Thiazole ring
- Mercapto group
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in this compound is believed to contribute to its effectiveness against various bacterial and fungal strains. For instance, studies have shown that similar thiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Activity
The anticancer potential of compounds with thiazole structures is well-documented. A study highlighted that thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of specific oncogenic proteins . The presence of electron-donating groups like methoxy on the phenyl ring has been correlated with enhanced cytotoxicity against several cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
- Gene Expression Regulation: The compound may influence gene expression patterns associated with cancer progression or microbial resistance.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticancer Study: A derivative similar to this compound was tested against human glioblastoma cells and showed promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy: Another study reported that a thiazole derivative exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions. For example, the 5-chloro-2,4-dimethoxyphenyl derivative exhibits higher metabolic stability compared to brominated analogues .
- Methoxy vs. Ethoxy Substituents : Ethoxy groups (e.g., in N-(4-ethoxyphenyl)-...) reduce crystallinity due to increased steric bulk, as evidenced by lower melting points compared to methoxy derivatives .
- Tautomerism: Compounds like N-(4-ethoxyphenyl)-... exist as tautomeric mixtures (thiazolidinone vs. thiazolone forms), confirmed by ¹H-NMR and HSQC spectra . This dynamic equilibrium influences binding to biological targets.
Research Findings and Data
Spectral Characterization
- ¹H-NMR : Thiazole protons resonate at δ 7.3–7.6 ppm, while acetamide NH appears as a broad singlet at δ 10.2–10.8 ppm .
- FTIR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (-SH stretch) .
Physicochemical Properties
| Property | Target Compound | N-(4-Bromophenyl)-... | N-(2-Ethoxyphenyl)-... |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.32 |
| Melting Point (°C) | 215–218 (decomp.) | 230–232 | 185–187 |
Note: The dimethoxyphenyl group balances lipophilicity (LogP ~3.2) and solubility, making it suitable for oral bioavailability studies.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds (e.g., maleimides) under acidic conditions.
- Step 2 : Acetamide coupling using chloroacetyl chloride or activated esters, often catalyzed by triethylamine in aprotic solvents like DMF or dioxane.
- Step 3 : Functionalization of the aromatic ring (e.g., methoxy and chloro groups) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Key considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (20–80°C) to avoid side reactions like oxidation of the thiol group .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~425) and fragmentation patterns.
- X-ray crystallography : Resolve tautomeric ambiguity (e.g., thiol vs. thione forms) using SHELX software for refinement .
Example : In similar thiazole-acetamides, tautomeric equilibria (e.g., thiol ↔ thione) were resolved via crystallographic data .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in thiazole).
- Docking studies : Model interactions with biological targets (e.g., COX-II enzymes) by aligning the thiazole core with active-site residues.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., S–H bond stability) .
Data contradiction : Experimental vs. computed tautomer ratios may require solvent-effect corrections in simulations .
Q. What strategies resolve discrepancies in biological activity data across similar analogs?
- SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity using standardized assays (e.g., IC50 against kinase targets).
- Metabolic stability assays : Test thiol oxidation susceptibility in liver microsomes to explain variability in in vivo efficacy .
- Crystallographic validation : Confirm active conformations when biochemical data conflicts with docking predictions .
Q. How can researchers optimize synthetic yields of the thiazole-acetamide core?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile) and catalyst loading (Pd(PPh3)4 vs. CuI) to maximize cross-coupling efficiency.
- Protection-deprotection : Temporarily mask the thiol group with trityl or acetyl during harsh reactions (e.g., chlorination), then cleave with TFA/water .
- Kinetic monitoring : Use inline FT-IR to track intermediate formation (e.g., thiourea cyclization) and adjust heating rates dynamically .
Methodological Challenges
Q. How to address solubility issues in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
- Prodrug derivatization : Convert the thiol to a disulfide or ester to enhance aqueous solubility, then regenerate the active form in situ .
Q. What analytical techniques validate purity for publication standards?
- HPLC-DAD/MS : Achieve >98% purity with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
